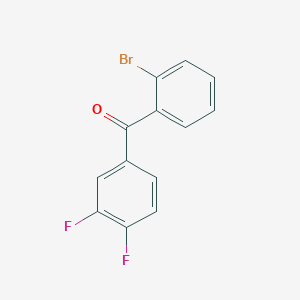

2-Bromo-3',4'-difluorobenzophenone

Descripción

Contextualization within Halogenated Benzophenone (B1666685) Systems

Halogenated benzophenones are a class of compounds that have garnered significant attention in organic chemistry due to the diverse influence of halogen substituents on the molecule's electronic properties, reactivity, and potential applications. The introduction of halogens can alter the electrophilicity of the carbonyl carbon, influence the photochemical properties of the benzophenone core, and provide reactive handles for further chemical modifications. nih.gov

The specific substitution pattern of 2-Bromo-3',4'-difluorobenzophenone, with a bromine atom at the ortho position of one ring and a 3,4-difluoro pattern on the second ring, creates a molecule with multiple reactive sites. The bromine atom can participate in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de The fluorine atoms, on the other hand, are known to enhance the metabolic stability and binding affinity of molecules in biological systems, a property that is highly sought after in medicinal chemistry. nbinno.com

Significance as a Synthetic Building Block and Intermediate in Advanced Organic Transformations

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in organic synthesis. The presence of both bromo and fluoro substituents on the benzophenone framework allows for a range of chemical manipulations.

The bromine atom serves as a key functional group for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings. mdpi.comnih.govnih.gov These reactions would allow for the introduction of a wide array of substituents at the ortho-position of the phenyl ring, leading to the construction of complex molecular architectures.

The difluorinated phenyl ring is a common motif in many biologically active compounds. The fluorine atoms can modulate the acidity of nearby protons and influence the conformational preferences of the molecule. The development of new pharmaceuticals and agrochemicals often relies on the incorporation of fluorinated fragments to improve efficacy and pharmacokinetic properties. nbinno.com

Overview of Research Trajectories for Difluorobenzophenone Scaffolds

Research into difluorobenzophenone scaffolds is propelled by their utility in both materials science and medicinal chemistry. Different isomers of difluorobenzophenone have found applications as key intermediates in the synthesis of high-performance polymers and biologically active molecules.

For instance, 4,4'-difluorobenzophenone (B49673) is a crucial monomer in the production of polyether ether ketone (PEEK), a high-performance thermoplastic with excellent thermal and chemical resistance. google.comgoogle.com This highlights the potential of difluorobenzophenone derivatives in the development of advanced materials.

In the realm of medicinal chemistry, the benzophenone scaffold itself is considered a "privileged structure," meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov The introduction of fluorine atoms can further enhance the therapeutic potential of these molecules. For example, related fluorinated aromatic compounds are key intermediates in the synthesis of various pharmaceuticals, including antifungal agents and drugs for treating cardiovascular diseases. The strategic placement of fluorine can lead to improved metabolic stability and enhanced binding interactions with biological targets. nbinno.com

The research trajectory for difluorobenzophenone scaffolds is therefore directed towards the synthesis of novel polymers with tailored properties and the discovery of new therapeutic agents with improved pharmacological profiles. The exploration of different substitution patterns on the benzophenone core, including the one present in this compound, is a key aspect of this ongoing research.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | (2-Bromophenyl)(3,4-difluorophenyl)methanone | C13H7BrF2O | 951891-65-9 |

| 4,4'-Difluorobenzophenone | Bis(4-fluorophenyl)methanone | C13H8F2O | 345-92-6 |

| 2-Bromo-3,4-difluoroaniline | 2-Bromo-3,4-difluoro-benzenamine | C6H4BrF2N | Not explicitly found |

| Polyether ether ketone | PEEK | (C19H12O3)n | 29658-26-2 |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 297.10 g/mol cymitquimica.com |

| Purity | Typically ≥97% cymitquimica.com |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

Structure

3D Structure

Propiedades

IUPAC Name |

(2-bromophenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNIMPNFULRTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257551 | |

| Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-65-9 | |

| Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 ,4 Difluorobenzophenone

Nucleophilic Substitution Reactions Involving Aryl Halides

The presence of three halogen atoms on the two phenyl rings of 2-Bromo-3',4'-difluorobenzophenone makes nucleophilic substitution a prominent class of reactions for this molecule. However, the reactivity and mechanistic pathways differ significantly between the bromine and fluorine substituents due to their distinct electronic environments and the nature of the aromatic rings to which they are attached.

Reactivity at Bromine Centers

The bromine atom is attached to a phenyl ring that is not activated by strong electron-withdrawing groups, making classical nucleophilic aromatic substitution (SNAr) at this position unfavorable. Instead, the reactivity of the C-Br bond is primarily harnessed through transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the coupling of aryl halides with a wide range of primary and secondary amines. nbinno.comuni.lu For this compound, this reaction would enable the introduction of various nitrogen-containing functional groups, replacing the bromine atom. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. nih.gov The choice of phosphine (B1218219) ligand is critical for the reaction's efficiency and substrate scope. acs.org

Ullmann Condensation: A classical copper-catalyzed coupling reaction, the Ullmann condensation is used to form carbon-carbon (biaryl synthesis) or carbon-heteroatom (especially C-O and C-N) bonds. nih.govsigmaaldrich.com While traditional Ullmann reactions required harsh conditions, modern variations with specialized ligands proceed under milder temperatures. bldpharm.com This reaction could be used, for example, to couple this compound with a phenol (B47542) to form a diaryl ether.

| Reaction | Typical Catalysts & Reagents | Product Type |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligand (e.g., XPhos, t-BuXPhos), Base (e.g., NaOt-Bu, Cs₂CO₃), Amine | Arylamine |

| Ullmann Condensation | CuI, Ligand (e.g., L-proline, 1,10-phenanthroline), Base (e.g., K₂CO₃), Nucleophile (e.g., Alcohol, Amine) | Diaryl Ether, Arylamine |

Aromatic Nucleophilic Substitution Pathways of Fluorine

In contrast to the bromine-substituted ring, the 3',4'-difluorophenyl ring is significantly activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effect of the ketone carbonyl group, coupled with the inherent electronegativity of the fluorine atoms, renders the para-position (C-4') particularly electrophilic and susceptible to attack by nucleophiles.

Fluorine is an excellent leaving group in SNAr reactions, a fact attributed to the high electronegativity of fluorine which polarizes the C-F bond, facilitating nucleophilic attack, while the C-F bond cleavage itself is not the rate-determining step. uni.lu Research on the closely related bis(2,4,5-trifluorophenyl)methanone demonstrates that nucleophiles such as amines and alkoxides readily displace the fluorine atom at the position para to the carbonyl group. nih.gov This suggests that this compound would react similarly with various nucleophiles to selectively form 4'-substituted derivatives.

This reactivity is harnessed in polymer chemistry, where difluorobenzophenone monomers are used to synthesize poly(ether ether ketone) (PEEK) polymers through nucleophilic aromatic substitution with bisphenols. riekemetals.com

| Nucleophile | Typical Conditions | Product |

| Amines (e.g., NH₄OH, Piperidine) | DMSO or THF, Room Temperature to 35°C | 4'-Amino-2-bromo-3'-fluorobenzophenone |

| Alkoxides (e.g., Sodium Methoxide) | DMSO/THF, Room Temperature | 4'-Methoxy-2-bromo-3'-fluorobenzophenone |

| Hydroxide (e.g., KOH) | DMSO/Water, 80°C | 4'-Hydroxy-2-bromo-3'-fluorobenzophenone |

Transformations of the Ketone Carbonyl Moiety

The benzophenone (B1666685) core contains a ketone carbonyl group that is a hub for a variety of chemical transformations, primarily involving reduction, condensation, and addition reactions.

Reduction Reactions of Benzophenone Derivatives

The ketone group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohol: The reduction of the ketone to the corresponding secondary alcohol, (2-Bromophenyl)(3,4-difluorophenyl)methanol, is a known transformation, as this product is commercially available. google.com This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, often used in alcoholic solvents, while the more reactive LiAlH₄ requires anhydrous ethereal solvents.

Reduction to Methylene Group (Deoxygenation): Complete removal of the carbonyl oxygen to form a diarylmethane derivative can be accomplished under more forceful conditions. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base (like KOH) in a high-boiling solvent, is a classic method for this transformation. nih.gov

| Reaction | Reagent(s) | Product |

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (2-Bromophenyl)(3,4-difluorophenyl)methanol |

| Ketone to Methane | Hydrazine (N₂H₄), Potassium Hydroxide (KOH), heat | (2-Bromobenzyl)-3,4-difluorobenzene |

Condensation and Addition Reactions

The electrophilic carbon of the ketone is a target for various carbon and heteroatom nucleophiles. Intramolecular reactions are also possible. For instance, if the bromine at the 2-position is first substituted by an amine (via Buchwald-Hartwig amination), a subsequent intramolecular nucleophilic attack of the newly introduced amine onto the ketone carbonyl, followed by dehydration, can lead to the formation of complex heterocyclic structures like acridones. This cyclization has been demonstrated with analogous fluorinated benzophenones. nih.gov

Other plausible, though not explicitly documented for this specific substrate, reactions include:

Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a 1,1-diarylalkene derivative.

Grignard Reaction: Addition of an organomagnesium reagent (e.g., CH₃MgBr) would lead to the formation of a tertiary alcohol.

Electrophilic Aromatic Reactions on the Difluorinated Phenyl Ring

Electrophilic aromatic substitution (EAS) on the 3',4'-difluorophenyl ring of this compound is expected to be challenging. google.com Aromatic rings are generally deactivated towards electrophilic attack by halogen substituents and strongly deactivating meta-directing groups like a ketone.

In this case, the two fluorine atoms and the benzoyl group all withdraw electron density from the ring, making it significantly less nucleophilic than benzene (B151609). The benzoyl group is a powerful deactivating and meta-directing group. The fluorine atoms are also deactivating but are ortho, para-directing. The combined effect of these substituents makes the ring highly electron-poor. Any potential electrophilic attack would most likely be directed to the 6'-position, which is ortho to the 3'-fluoro and meta to the 4'-fluoro and the deactivating ketone. However, forcing conditions would be required, and yields would likely be low.

Electronic and Steric Effects of Halogen and Fluorine Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties and spatial arrangement of its halogen substituents. The bromine atom on one ring and the two fluorine atoms on the second ring modify the electron density of the aromatic systems and the central carbonyl group, thereby affecting the molecule's susceptibility to nucleophilic and electrophilic attack.

The chemical behavior of this compound is governed by the combination of inductive and resonance effects exerted by its halogen substituents.

Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms. Consequently, they withdraw electron density from the aromatic rings through the sigma (σ) bonds. nih.govnbinno.com This electron-withdrawing inductive effect is strong and deactivates the benzene rings, making them less reactive towards electrophilic substitution compared to unsubstituted benzene. nbinno.comnih.gov The fluorine atoms, being more electronegative than bromine, exert a stronger inductive pull. This effect also extends to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and rendering it more electrophilic.

Resonance Effect (+R): Halogen atoms possess lone pairs of electrons in their valence shells which can be delocalized into the π-system of the benzene ring. evitachem.comrsc.org This donation of electron density through resonance opposes the inductive effect. nih.gov However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect. nih.govbldpharm.com This is because the overlap between the p-orbitals of the second-period carbon and the larger p-orbitals of third-period bromine is less effective than that with second-period fluorine. Despite being weaker than the inductive effect, this resonance donation is crucial for directing the position of incoming electrophiles. nih.gov

The net result of these competing effects is that both aromatic rings in this compound are deactivated towards electrophilic attack. The carbonyl group, however, is activated towards nucleophilic attack due to the electron-withdrawing nature of the halogen substituents.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect on Ring |

| Bromine | 2 | Strong, electron-withdrawing | Weak, electron-donating | Deactivating |

| Fluorine | 3' | Strong, electron-withdrawing | Weak, electron-donating | Deactivating |

| Fluorine | 4' | Strong, electron-withdrawing | Weak, electron-donating | Deactivating |

The electronic and steric factors inherent in this compound play a critical role in directing the outcome of its chemical transformations, leading to specific regiochemical and diastereochemical products.

Regioselectivity:

Regioselectivity in reactions such as electrophilic aromatic substitution is determined by the directing influence of the existing substituents.

On the 2-Bromophenyl Ring: The bromine atom is an ortho-, para-director due to the stabilizing effect of its resonance electron donation on the carbocation intermediates formed during the attack at these positions. nih.gov However, the position ortho to the bromine (C3) is sterically hindered by the adjacent bulky benzoyl group. The other ortho position (C1) is the point of attachment to the carbonyl. Therefore, electrophilic substitution on this ring is most likely to occur at the C5 position (para to the bromine).

On the 3',4'-Difluorophenyl Ring: Both fluorine atoms are also ortho-, para-directors. The 4'-fluoro substituent directs incoming electrophiles to the C3' and C5' positions. The 3'-fluoro substituent directs to the C2', C4', and C6' positions. The powerful deactivating effect of the meta-directing carbonyl group further complicates the reactivity of this ring. The combined directing effects and the deactivation by the carbonyl group suggest that substitution on this ring is less favorable than on the 2-bromophenyl ring. If substitution were to occur, the most likely positions would be C2' and C6', which are ortho to one fluorine and meta to the other, but steric hindrance and the deactivating benzoyl group remain significant factors.

Diastereoselectivity:

Diastereoselectivity becomes a key consideration in reactions that create a new stereocenter. For this compound, a primary site for such a transformation is the carbonyl carbon.

Nucleophilic Addition to the Carbonyl: Reduction of the ketone (e.g., with sodium borohydride) or addition of a Grignard reagent will form a chiral center at the carbonyl carbon, leading to the possibility of two diastereomers. The steric bulk of the ortho-bromo substituent is expected to significantly influence the trajectory of the incoming nucleophile. The reagent will preferentially approach from the less hindered face of the planar carbonyl group, potentially leading to the formation of one diastereomer in excess. Studies on similarly ortho-substituted systems have demonstrated that steric effects play a crucial role in the outcome of polymerization mechanisms and other reactions, highlighting the importance of substituent positioning. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-3',4'-difluorobenzophenone in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show seven distinct signals in the aromatic region, typically between 7.0 and 8.0 ppm.

The signals correspond to the protons on the two phenyl rings.

2-Bromophenyl Ring: This ring contains four protons. The bromine atom and the benzoyl group influence their chemical shifts, leading to a complex multiplet pattern.

3',4'-Difluorophenyl Ring: This ring has three protons. Their signals are split not only by adjacent protons but also by the neighboring fluorine atoms, resulting in complex coupling patterns. The proton at the 2'-position, being between the carbonyl group and a fluorine atom, is expected to be the most downfield of this ring system.

The predicted chemical shifts (δ) and multiplicities for the protons are outlined in the table below. These values are estimates based on the analysis of structurally similar compounds.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | | Aromatic Protons (H) | 7.0 - 7.9 | Multiplets (m) | | 2-Bromophenyl Protons (4H) | ~7.3-7.8 | m | | 3',4'-Difluorophenyl Protons (3H) | ~7.2-7.9 | m |

Note: The table presents predicted data. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. This compound is expected to display 13 distinct signals in its ¹³C NMR spectrum, corresponding to the 12 aromatic carbons and the single carbonyl carbon.

Carbonyl Carbon: The signal for the carbonyl (C=O) carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of 190-195 ppm.

Aromatic Carbons: The twelve aromatic carbons will resonate between approximately 115 and 140 ppm. The carbons directly bonded to the electronegative fluorine atoms will show characteristic splitting due to carbon-fluorine (C-F) coupling, a key diagnostic feature. The carbon atom bonded to the bromine (C2) will also have a characteristic chemical shift.

A summary of the predicted ¹³C NMR data is provided below.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | Carbonyl Carbon (C=O) | ~193 | | Aromatic Carbons (C-Br, C-F, C-H, C-C) | ~115 - 140 |

Note: The table presents predicted data. Carbons attached to fluorine will appear as doublets due to ¹JCF and ²JCF coupling. Actual experimental values may vary.

While 1D NMR provides information about individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting each of the seven proton signals to its corresponding carbon signal in the aromatic region, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is instrumental in piecing together the molecular fragments. Key expected correlations would include:

Correlations from the protons on the 2-bromophenyl ring to the carbonyl carbon.

Correlations from the protons on the 3',4'-difluorophenyl ring to the carbonyl carbon.

These correlations unequivocally establish the connection of both aryl rings to the central ketone functionality, confirming the benzophenone (B1666685) structure.

While no specific deuterium (B1214612) labeling studies involving this compound are prominently published, this technique offers powerful mechanistic insights in chemical research. In a hypothetical scenario where this compound is a precursor, selective deuteration could be used to trace the fate of specific atoms through a reaction sequence.

For example, if a reaction involved substitution on the 2-bromophenyl ring, synthesizing the starting material with deuterium at a specific position on that ring would allow researchers to monitor the reaction's regioselectivity using NMR or Mass Spectrometry. The presence or absence of the deuterium label in the final product provides clear evidence of the reaction pathway. This method is particularly valuable for distinguishing between proposed mechanisms in complex transformations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Research Contexts

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In a research context, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to analyze the products of a chemical reaction. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes.

For this compound, the mass spectrum would provide two crucial pieces of information:

Molecular Ion Peak: The molecular weight of this compound is approximately 297.1 g/mol . chemspider.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), the mass spectrum will exhibit a characteristic molecular ion cluster (M⁺ and M+2⁺) with two peaks of almost equal intensity at m/z 296 and 298. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecule fragments in a predictable manner. The most common fragmentation pathway for benzophenones is cleavage at the bonds adjacent to the carbonyl group. This would lead to the formation of characteristic aroylium cations.

| Predicted GC-MS Fragmentation Data for this compound | | :--- | :--- | :--- | | Predicted m/z | Ion Structure | Fragment Name | | 296/298 | [C₁₃H₇BrF₂O]⁺ | Molecular Ion | | 183/185 | [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation | | 141 | [C₇H₃F₂O]⁺ | 3,4-Difluorobenzoyl cation | | 155/157 | [C₆H₄Br]⁺ | 2-Bromophenyl cation | | 113 | [C₆H₃F₂]⁺ | 3,4-Difluorophenyl cation |

Note: The table presents predicted fragmentation data. The m/z values represent the mass-to-charge ratio of the fragment ions. The dual values for bromine-containing fragments reflect the ⁷⁹Br/⁸¹Br isotopes.

This fragmentation data, combined with the molecular ion information, provides unambiguous confirmation of the compound's identity and purity in a reaction mixture.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a compound, which aids in its structural identification. In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of the mass-to-charge ratio (m/z) of these ions provides a molecular fingerprint.

For this compound, the molecular ion peak would be expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The fragmentation pattern would likely involve the cleavage of the carbonyl group and the loss of halogen atoms or substituted phenyl rings.

Table 1: Predicted Major EI-MS Fragments for this compound

| Fragment Ion | Structure | Predicted m/z | Significance |

| [C₁₃H₇BrF₂O]⁺ | Molecular Ion | 296/298 | Confirms molecular weight |

| [C₇H₄BrO]⁺ | Bromobenzoyl cation | 183/185 | Fragmentation at the carbonyl group |

| [C₆H₄F₂]⁺ | Difluorophenyl cation | 113 | Loss of the bromobenzoyl group |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 | Fragmentation with loss of CO and difluorophenyl group |

| [C₇H₄F₂O]⁺ | Difluorobenzoyl cation | 141 | Fragmentation at the carbonyl group |

Note: The predicted m/z values are based on the most abundant isotopes. The presence of bromine isotopes would result in doublets for bromine-containing fragments.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Aromatic C-H and C-C stretching and bending vibrations, as well as C-F and C-Br stretching frequencies, would also be present.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Ketone | 1660 - 1680 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| Aromatic C=C Stretch | Aryl | 1580 - 1620 |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 |

| C-Br Stretch | Aryl Bromide | 500 - 650 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond.

Table 3: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| Symmetric Aromatic Ring Breathing | Aryl | ~1000 |

| C=O Stretch | Ketone | 1660 - 1680 |

| C-Br Stretch | Aryl Bromide | 500 - 650 |

| C-F Symmetric Stretch | Aryl Fluoride | ~800 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice. To perform this analysis, a high-quality single crystal of this compound would be required.

The resulting crystallographic data would allow for the unequivocal confirmation of the connectivity of the atoms and the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.615 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Theoretical and Computational Chemistry Investigations of Difluorobenzophenone Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Optimization

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. ntnu.nokarazin.ua It is particularly effective for predicting the molecular geometry and various electronic properties of compounds like 2-Bromo-3',4'-difluorobenzophenone. semanticscholar.org DFT calculations, often employing hybrid functionals such as B3LYP, have been shown to provide results that are in good agreement with experimental data for related halogenated aromatic compounds. researchgate.netresearchgate.net For instance, in studies of similar molecules, the B3LYP method has been successfully used to optimize molecular geometries and calculate spectroscopic data. researchgate.net The choice of functional, such as B3LYP or M06-2X, can influence the accuracy of the results, with some functionals being better suited for specific properties like thermochemistry or reaction energies. researchgate.netnih.gov

The application of DFT allows for the determination of key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. The table below presents a hypothetical optimized geometry for this compound based on typical bond lengths and angles for similar structures, as would be predicted by DFT calculations.

| Parameter | Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-CO-C Bond Angle | ~120° |

| Dihedral Angle (Ring 1 vs. Ring 2) | ~50-60° |

Note: These are representative values and the actual optimized geometry would be determined through specific DFT calculations.

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the electronic wavefunction and energy of a quantum many-body system in a stationary state. ntnu.no While DFT includes electron correlation effects to some extent, HF theory neglects them, which can sometimes lead to less accurate predictions for certain molecular properties. researchgate.net However, HF calculations are often a starting point for more advanced computational methods and can still provide valuable qualitative insights into the electronic structure. ntnu.noresearchgate.net For molecules with significant electron correlation, results from HF methods may differ more substantially from experimental values compared to DFT. researchgate.net In comparative studies of similar molecules, DFT methods like B3LYP have often been found to be superior to the scaled HF approach for predicting properties like NMR chemical shifts. researchgate.net

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. mit.eduwikipedia.org A basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. wikipedia.org Larger and more flexible basis sets generally yield more accurate results but at a higher computational cost. mit.edu

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVnZ). wikipedia.orggaussian.com The addition of polarization functions (e.g., 'd' and 'p' in 6-31G(d,p)) and diffuse functions (e.g., '+' in 6-311++G(d,p)) is often crucial for accurately describing the electronic structure of molecules containing heteroatoms like bromine and fluorine, as well as for modeling non-covalent interactions. semanticscholar.orgwikipedia.org The selection of an appropriate level of theory, which is the combination of the method (like DFT or HF) and the basis set, is a critical step in any computational study to ensure the reliability of the predicted properties. ntnu.noresearchgate.net For instance, the 6-311++G(d,p) basis set is frequently employed for DFT and HF calculations on halogenated compounds to achieve a good balance between accuracy and computational expense. semanticscholar.orgresearchgate.netnih.gov

| Basis Set Type | Description | Common Examples |

| Pople Style | Split-valence basis sets, often with added polarization and diffuse functions. | STO-3G, 6-31G(d), 6-311++G(d,p) |

| Correlation-Consistent | Designed to systematically converge towards the complete basis set limit for correlated calculations. | cc-pVDZ, aug-cc-pVTZ |

| Karlsruhe | A series of split-valence and triple/quadruple-zeta basis sets with polarization. | def2-SVP, def2-TZVP |

Vibrational Frequency Analysis and Simulation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies and their corresponding normal modes. nih.gov

This analysis allows for the assignment of specific absorption bands in the experimental spectra to particular molecular vibrations, such as C-H stretching, C=O stretching, and C-Br or C-F stretching. nih.govnih.gov DFT calculations, particularly with the B3LYP functional, have been shown to provide vibrational frequencies that are in good agreement with experimental data, often with the application of a scaling factor to account for anharmonicity and other systematic errors. nih.gov The simulated spectra can aid in the identification and characterization of this compound. For related molecules, theoretical vibrational frequencies calculated using methods like B3LYP/6-311++G(d,p) have shown good correlation with experimental FT-IR and Raman spectra. nih.govresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Aromatic Stretching | 3100 - 3000 |

| C=O Carbonyl Stretching | 1680 - 1650 |

| C=C Aromatic Ring Stretching | 1600 - 1450 |

| C-F Stretching | 1250 - 1000 |

| C-Br Stretching | 700 - 500 |

Note: These are typical frequency ranges and the precise values for this compound would be obtained from specific calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways that connect reactants and products. This involves locating and characterizing the structures of transition states, which are the high-energy intermediates that represent the bottleneck of a reaction.

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational studies can provide detailed information about the sequence of bond-breaking and bond-forming events. By calculating the activation energies associated with different possible pathways, one can predict the most likely reaction mechanism. This level of insight is often difficult to obtain through experimental means alone and is invaluable for optimizing reaction conditions and developing new synthetic methodologies.

Synthesis and Reactivity Studies of Derivatives and Analogues of 2 Bromo 3 ,4 Difluorobenzophenone

Investigations into Other Halo- and Polyhalo-Benzophenones as Precursors and Intermediates

The study of halo- and polyhalo-benzophenones serves as a crucial foundation for understanding the synthesis and reactivity of their derivatives, including 2-bromo-3',4'-difluorobenzophenone. These halogenated aromatic ketones are significant precursors and intermediates in the synthesis of a wide array of organic compounds.

Impact of Halogen Type and Position on Reactivity and Synthetic Pathways

The nature and position of halogen substituents on the benzophenone (B1666685) scaffold profoundly influence its reactivity and the subsequent synthetic pathways. Halogens, being electronegative, withdraw electron density from the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. The general order of reactivity for electrophilic substitution in aromatic five-membered heterocycles, which can be conceptually extended to substituted benzophenones, is pyrrole (B145914) >> furan (B31954) > thiophene (B33073) > benzene (B151609). msu.edu Halogenation of electron-poor systems like pyridine (B92270) requires forcing conditions. boyer-research.com

The type of halogen (fluorine, chlorine, bromine, iodine) also plays a critical role. For instance, the synthesis of various halogenated heterocyclic compounds often starts from commercially available 4,5-dihalogenobenzene-1,2-diamines. nih.gov The different halogens can lead to variations in reaction rates and the stability of intermediates. For example, in the synthesis of benzophenone analogues, compounds with chloro and methyl substituents at specific positions have shown potent anti-inflammatory activity. nih.gov The position of the halogen is equally important. The electronic effects (inductive and resonance) of the halogen at different positions on the aromatic ring dictate the regioselectivity of further reactions. In the context of anti-HIV-1 agents, the position of substituents on the benzophenone core is a key determinant of activity. nih.gov

The following table summarizes the impact of halogen type and position on reactivity:

| Factor | Impact on Reactivity and Synthetic Pathways |

| Halogen Type | Influences the electronic properties of the aromatic ring, affecting reaction rates and the stability of intermediates. The specific halogen can also be a key feature for biological activity. |

| Halogen Position | Dictates the regioselectivity of subsequent reactions due to varying inductive and resonance effects at different positions (ortho, meta, para). This is critical for directing the synthesis towards a specific isomer. |

Methoxy (B1213986) Group Influences on Solubility and Stability in Related Benzophenones

The introduction of methoxy groups onto the benzophenone framework significantly alters its physicochemical properties, particularly solubility and stability. Methoxy groups are generally electron-donating, which can impact the electron density of the aromatic system and the reactivity of the ketone.

In terms of solubility, benzophenone itself is practically insoluble in water but soluble in various organic solvents. nih.gov The addition of polar groups like methoxy can modify this profile. Research has shown that methoxy groups can influence the solubility of related compounds in different media.

Regarding stability, the presence of methoxy groups can have a destabilizing effect in some cases. For instance, methoxy groups ortho to a glycidyl (B131873) ether linkage have been reported to decrease the thermal stability of cured epoxy resins due to electron donation to the aromatic ring. researchgate.net However, in other contexts, such as in certain bio-derivable networks, methoxy groups did not show a detrimental impact on thermal stability. researchgate.net In the context of benzophenone derivatives, a methoxy group at the para position of one of the phenyl rings was found to be crucial for the anti-tumor activity of certain (2-aroyl-4-methylphenoxy) acetamides. nih.gov

Exploration of Related Ketone Derivatives

The study of related ketone derivatives, such as acetophenones and propiophenones, provides valuable insights into the synthetic versatility of the carbonyl group present in this compound.

Acetophenone (B1666503) Derivatives as Versatile Building Blocks for Heterocycles

Acetophenone and its derivatives are widely recognized as versatile precursors for the synthesis of various heterocyclic compounds. nih.gov The methyl ketone group in acetophenones can readily participate in a variety of condensation and cyclization reactions. For example, 2-hydroxyacetophenone (B1195853) can be used in a one-step cyclization reaction to produce nitro derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furanone. nih.gov

Furthermore, acetophenone derivatives have been designed and synthesized to act as potent inhibitors of enzymes like monoamine oxidase B (MAO-B), with substituents at the C3 and C4 positions of the acetophenone moiety being favorable for this inhibition. rsc.org This highlights the importance of the substitution pattern on the aromatic ring in directing the synthetic utility and biological activity of these building blocks.

Propiophenone (B1677668) Analogues and Their Synthetic Utility

Propiophenone, an aryl ketone, is a key intermediate in the synthesis of various organic compounds and pharmaceuticals. wikipedia.orgspectrumchemical.com It can be prepared through methods like the Friedel–Crafts reaction of propanoyl chloride and benzene or the ketonization of benzoic acid and propionic acid. wikipedia.org

Propiophenone and its analogues are utilized in the synthesis of a range of molecules. For instance, it serves as a starting material for the production of the analgesic dextropropoxyphene. google.com The synthetic utility of propiophenones also extends to their conversion into other valuable intermediates. For example, propiophenones can be transformed into phenylacetones, which are important precursors in organic synthesis. sciencemadness.org

The following table outlines key reactions and applications of propiophenone:

| Reaction/Application | Description |

| Pharmaceutical Synthesis | Starting material for drugs like phenmetrazine and dextropropoxyphene. wikipedia.orggoogle.com |

| Friedel-Crafts Reaction | A common method for the synthesis of propiophenone itself. wikipedia.org |

| Conversion to Phenylacetones | Propiophenones can be converted to phenylacetones through a series of reactions. sciencemadness.org |

Heterocyclic Compounds Derived from Halogenated Aromatic Ketones

Halogenated aromatic ketones, such as this compound, are pivotal starting materials for the synthesis of a diverse range of heterocyclic compounds. The presence of both a reactive ketone functional group and halogen substituents allows for a variety of cyclization and substitution reactions.

Halogenated heterocycles are significant in synthetic chemistry as they can be readily modified to create more complex molecules. sigmaaldrich.com The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.

The synthesis of halogenated heterocyclic compounds often begins with halogenated precursors. For example, six series of halogenated heterocyclic ligands were synthesized starting from 4,5-dihalo-benzene-1,2-diamines. nih.gov These compounds are of interest due to their potential as inhibitors of protein kinases, such as CK2. nih.gov The synthesis of benzo[b]furan derivatives can be achieved through the cyclization of a substituted phenol (B47542) with a halogenated ketone, such as 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. nih.gov This demonstrates the direct use of a halogenated aromatic ketone in constructing a heterocyclic core.

The reactivity of the resulting heterocyclic compounds is also influenced by the presence of halogens. For instance, aromatic heterocycles like furan and thiophene react vigorously with chlorine and bromine, often leading to polyhalogenated products. msu.edu

Synthetic Routes to Pyrazine (B50134) Derivatives

The synthesis of pyrazine rings typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. In the context of this compound, this precursor can be envisioned to first undergo transformation into a 1,2-dicarbonyl derivative, which then serves as the key intermediate for pyrazine formation.

One plausible pathway involves the initial oxidation of the carbon bearing the bromine atom to a carbonyl group, yielding a substituted benzil (B1666583) derivative. This diketone can then be condensed with a 1,2-diamine, such as ethylenediamine, to form the dihydropyrazine (B8608421) intermediate. Subsequent oxidation of this intermediate leads to the aromatic pyrazine ring. While specific studies on this compound for this exact transformation are not prevalent in the reviewed literature, the general method of pyrazine synthesis from α-haloketones via an α-diketone intermediate is a well-established synthetic strategy. d-nb.infonih.gov

Alternatively, direct condensation of the α-bromo ketone with an α-amino ketone, formed in situ from the self-condensation of an α-amino ketone, can also lead to the formation of substituted pyrazines. This approach, known as the Staedel-Rugheimer pyrazine synthesis, offers another potential route to pyrazine derivatives from this compound, although it would result in a more complex substitution pattern on the resulting pyrazine ring.

The general reaction scheme for the synthesis of a diaryl-substituted pyrazine from an α-bromoketone precursor is outlined below:

Table 1: Proposed Synthesis of a Pyrazine Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | Oxidizing agent (e.g., DMSO, SeO₂) | (3,4-Difluorophenyl)(phenyl)ethanedione |

| 2 | (3,4-Difluorophenyl)(phenyl)ethanedione, Ethylenediamine | Condensation | Dihydro-diarylpyrazine |

| 3 | Dihydro-diarylpyrazine | Oxidizing agent (e.g., air, MnO₂) | 2,3-Diaryl-5,6-dihydropyrazine |

| 4 | 2,3-Diaryl-5,6-dihydropyrazine | Dehydrogenation | 2,3-Diarylpyrazine |

Formation of Thiazole (B1198619) Derivatives from Halogenated Ketones

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole rings and is directly applicable to α-haloketones like this compound. youtube.comnih.govrsc.orgorganic-chemistry.org This method involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant. The most common and straightforward example is the reaction with thiourea (B124793) to yield 2-aminothiazole (B372263) derivatives.

In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the bromine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction is typically carried out in a solvent such as ethanol (B145695) and may be facilitated by the presence of a base to neutralize the hydrogen bromide formed during the reaction. youtube.comanalis.com.my

A variety of substituted thiazoles can be accessed by employing different thioamides in the Hantzsch synthesis. For instance, using a substituted thioamide (R-C(S)NH₂) would result in a 2-substituted-4,5-diarylthiazole. The general applicability of the Hantzsch synthesis makes it a highly probable and efficient method for converting this compound into a range of thiazole derivatives. nih.govresearchgate.net

The general reaction for the Hantzsch synthesis of a thiazole derivative from this compound is depicted below:

Table 2: Hantzsch Synthesis of a Thiazole Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Thiourea | Ethanol, Reflux | 2-Amino-4-(3,4-difluorophenyl)-5-phenylthiazole |

| This compound | Thioacetamide | Ethanol, Reflux | 2-Methyl-4-(3,4-difluorophenyl)-5-phenylthiazole |

| This compound | Benzamide, Lawesson's reagent (to form thiobenzamide (B147508) in situ) | Toluene, Reflux | 2,5-Diphenyl-4-(3,4-difluorophenyl)thiazole |

The reactivity of the α-bromo ketone moiety in this compound makes it a valuable precursor for the synthesis of these important five-membered heterocyclic rings. The established methodologies for pyrazine and thiazole formation provide a clear and predictable framework for the synthesis of novel derivatives incorporating the 3',4'-difluorobenzophenone scaffold.

Applications of 2 Bromo 3 ,4 Difluorobenzophenone in Advanced Organic Synthesis

Role as a Key Intermediate for the Construction of Complex Molecules

The strategic placement of three halogen atoms with differing reactivities makes 2-Bromo-3',4'-difluorobenzophenone an ideal key intermediate for the stepwise construction of complex, multifunctional molecules. The bromine atom at the 2-position provides a classic "handle" for transition metal-catalyzed reactions, while the electron-withdrawing nature of the fluorine atoms at the 3'- and 4'-positions activates the second phenyl ring for nucleophilic aromatic substitution (SNAr).

This structural arrangement allows chemists to perform sequential and regioselective reactions. For instance, a carbon-carbon or carbon-heteroatom bond can be formed at the brominated position without affecting the difluorinated ring. Subsequently, the fluorine atoms can be displaced by nucleophiles to introduce other molecular fragments. This capability is crucial for building elaborate structures that would be difficult to assemble using less functionalized starting materials.

While direct polymerization of this specific monomer is not widely documented, its structure is analogous to 4,4'-difluorobenzophenone (B49673), a cornerstone monomer in the production of high-performance poly(aryl ether ketone)s (PAEKs). wikipedia.orgsysrevpharm.org The synthesis of PAEKs proceeds via nucleophilic polycondensation, where the activated fluorine atoms are displaced by phenoxide nucleophiles. google.comgoogle.com The presence of the 2-bromo substituent on this compound would enable the synthesis of PAEK polymers with pendant bromo groups, which could then be used for post-polymerization modification, such as grafting side chains or attaching cross-linking agents.

Table 1: Reactive Sites of this compound for Complex Synthesis

| Reactive Site | Position | Type of Reactivity | Potential Transformations |

|---|---|---|---|

| Bromine | 2 | Halogen for Cross-Coupling | Suzuki, Stille, Buchwald-Hartwig, Sonogashira reactions |

| Fluorine | 3' | Activated Halogen for SNAr | Nucleophilic displacement with O, N, or S-based nucleophiles |

| Fluorine | 4' | Activated Halogen for SNAr | Nucleophilic displacement with O, N, or S-based nucleophiles |

Utilization in Cross-Coupling Reactions for C-C and C-N Bond Formation

The aryl bromide moiety in this compound is a primary site for transition-metal-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Catalysts based on palladium, nickel, or copper are commonly employed to couple the aryl bromide with a wide range of organometallic reagents or amines. uni-regensburg.de

C-C Bond Formation: Reactions like the Suzuki, Stille, and Sonogashira couplings allow for the introduction of new carbon-based substituents at the 2-position. libretexts.org

Suzuki Reaction: Coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl linkage. libretexts.org

Stille Reaction: Reaction with an organostannane (organotin compound) catalyzed by palladium. libretexts.org

Sonogashira Reaction: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst to install an alkynyl group. libretexts.org

C-N Bond Formation: The Buchwald-Hartwig amination, another palladium-catalyzed reaction, enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. This is a fundamental transformation for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and electronic materials.

The fluorine atoms on the second ring are generally unreactive under these cross-coupling conditions, demonstrating the high degree of selectivity achievable with this intermediate. Research on the related 4,4'-difluorobenzophenone has shown its utility in catalyst-free C-N coupling reactions with indole (B1671886) at high temperatures, where the activated fluorine serves as the leaving group. rsc.org This highlights the orthogonal reactivity of the two aromatic rings within the this compound scaffold.

Table 2: Representative Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base | C-C | Biaryl Ketones |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Substituted Benzophenones |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base | C-C (sp) | Alkynyl Benzophenones |

Development of Novel Synthetic Methodologies in Fluorine Chemistry

The field of fluorine chemistry focuses on the synthesis and application of organofluorine compounds, which often exhibit unique chemical and biological properties. This compound is itself a fluorinated building block and a substrate for developing new synthetic methods.

The primary utility of the difluorinated ring lies in its enhanced reactivity toward nucleophilic aromatic substitution (SNAr). The two fluorine atoms, together with the powerful electron-withdrawing ketone group, significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This reaction is a cornerstone of fluorine chemistry for constructing aryl ethers, thioethers, and amines. For example, reaction with a phenol (B47542) derivative would displace one or both fluorine atoms to form an ether linkage, a key step in the synthesis of poly(aryl ether ketone)s (PAEKs). nih.govnih.gov

Furthermore, the presence of multiple fluorine atoms makes this compound a useful platform for studying reaction mechanisms and developing new fluorination or difunctionalization reagents. The reactivity of the 3',4'-difluoro pattern can be compared to other substitution patterns to understand electronic and steric effects in SNAr reactions. Difluorocarbene, a versatile reactive intermediate, is another key player in fluorine chemistry, used for creating gem-difluorinated structures. cas.cn While not a direct source of difluorocarbene, this compound serves as a precursor to molecules that incorporate the valuable difluoromethylene (-CF₂-) motif. cas.cn

Precursor for Advanced Building Blocks in Chemical Research

By leveraging its distinct reactive sites, this compound can be converted into a variety of more complex and specialized building blocks for chemical research. These advanced synthons can then be used in the synthesis of pharmaceuticals, agrochemicals, and functional materials where specific substitution patterns are required.

A synthetic sequence might involve a Sonogashira coupling at the bromo position to introduce an alkyne, followed by a nucleophilic substitution at the 4'-fluoro position with an amine. The resulting molecule would contain a ketone, an internal alkyne, and a secondary amine attached to a fluorinated ring—a highly functionalized and unique chemical scaffold. Such building blocks are valuable for creating libraries of diverse compounds for drug discovery or for constructing precisely defined macromolecular architectures.

Table 3: Transformation of this compound into Advanced Building Blocks

| Reaction 1 (at C2-Br) | Reaction 2 (at C4'-F) | Resulting Building Block Structure | Potential Application Area |

|---|---|---|---|

| Suzuki coupling with 4-pyridylboronic acid | SNAr with phenol | A pyridyl-substituted polyaromatic ether ketone precursor | Materials Science, Ligand Design |

| Sonogashira coupling with trimethylsilylacetylene | SNAr with aniline | An aniline-substituted, alkyne-functionalized benzophenone (B1666685) | Medicinal Chemistry, Organic Electronics |

| Heck coupling with ethyl acrylate | Reduction of ketone to alcohol | A difluoro-diaryl propenoate with a hydroxyl group | Polymer Chemistry, Fine Chemicals |

Integration in Materials Science and Polymer Chemistry Research

Synthesis of Aromatic Polyketones Utilizing Fluorinated and Brominated Monomers

Aromatic polyketones, such as poly(aryl ether ketone)s (PAEKs), are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. Their synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between an activated di-halo-monomer and a bisphenate salt. The most common di-halo-monomer used in PAEK synthesis is 4,4'-difluorobenzophenone (B49673), where the fluorine atoms are activated by the electron-withdrawing ketone group and are readily displaced by the nucleophilic phenoxide ions.

Theoretically, 2-Bromo-3',4'-difluorobenzophenone could serve as a monomer in a similar polycondensation reaction. The two fluorine atoms on one of the phenyl rings are activated for nucleophilic displacement. However, the presence of the bromine atom on the other ring introduces a point of differentiation. The reactivity of the C-Br bond in SNAr reactions is generally lower than that of a C-F bond in an activated position. This difference in reactivity could potentially be exploited to synthesize more complex polymer architectures.

For instance, one could envision a two-step polymerization process. In the first step, the more reactive difluoro-phenyl group could undergo polycondensation with a bisphenol, leaving the bromo-phenyl group intact as a pendant side group on the polymer backbone. In a subsequent step, the bromine atom could be utilized for further functionalization or cross-linking reactions, such as through Suzuki or Heck coupling, to introduce other functional moieties.

Application in the Design and Synthesis of Functional Polymers

The unique substitution pattern of this compound makes it a potentially valuable building block for functional polymers. The bromine atom can be considered a versatile functional handle. As mentioned, it can be used for post-polymerization modification, allowing for the introduction of a wide array of functional groups that could impart specific properties to the polymer, such as:

Photosensitivity: By attaching photo-active chromophores.

Flame retardancy: By incorporating phosphorus- or other halogen-containing groups.

Biocompatibility: By grafting biocompatible polymer chains like polyethylene (B3416737) glycol (PEG).

Ion-conductivity: By introducing sulfonic acid or other ionic groups.

This approach would allow for the creation of a family of functional polymers from a single parent polymer, each with tailored properties for specific applications.

Fabrication of Advanced Materials with Tailored Optical Properties

The optical properties of polymers are intrinsically linked to their chemical structure. The incorporation of fluorine and bromine atoms into a polymer backbone can significantly influence its refractive index, optical transparency, and photoluminescence characteristics.

Fluorination is known to lower the refractive index and improve the optical transparency of polymers by reducing electronic polarizability and increasing the free volume. The difluorinated phenyl group in this compound could contribute to these desirable optical properties.

The bromine atom, on the other hand, is a heavy atom that can enhance intersystem crossing, a phenomenon that can be utilized in materials for applications such as phosphorescence or as sensitizers in photodynamic therapy. Polymers containing bromine could therefore be designed to have specific photophysical properties. By strategically placing this compound within a polymer structure, it might be possible to fine-tune the material's optical response for applications in optical films, coatings, and potentially even in organic light-emitting diodes (OLEDs).

Precursors for Polyimides and Other High-Performance Polymers

Polyimides are another class of high-performance polymers renowned for their outstanding thermal stability, dielectric properties, and mechanical strength. They are typically synthesized through the polycondensation of a dianhydride and a diamine. While benzophenone-based monomers are used in polyimide synthesis, they are usually in the form of benzophenone (B1666685) tetracarboxylic dianhydride (BTDA).

It is conceivable that this compound could be chemically modified to create novel diamine or dianhydride monomers for polyimide synthesis. For example, the bromine atom could be converted to an amine group through reactions like the Buchwald-Hartwig amination, or the entire molecule could be used as a building block to synthesize a more complex diamine monomer.

The incorporation of the difluorobenzophenone moiety into the polyimide backbone could enhance properties such as solubility and processability, which are often challenges with rigid aromatic polyimides. The fluorine atoms can disrupt chain packing and increase the free volume, leading to improved solubility in organic solvents without significantly compromising thermal stability.

Photophysical and Electrochemical Research of Benzophenone Systems

Electrochemical Behavior and Redox Properties of Aromatic Polyketones and Benzophenone (B1666685) Derivatives

The redox properties of aromatic ketones, such as 2-Bromo-3',4'-difluorobenzophenone, are fundamental to understanding their electronic structure and reactivity. Techniques like cyclic voltammetry are employed to probe these characteristics. Aromatic polyketones, which are polymers composed of repeating diarylketone units, serve as a valuable reference for the behavior of individual benzophenone molecules. acs.orgacs.org These polymers are noted for their thermal stability and have been explored as electro-active materials. nih.gov

Cyclic voltammetry is a key technique used to study the redox behavior of benzophenone derivatives. In a typical CV experiment, the reduction of benzophenone in an aprotic solvent occurs in two distinct, successive one-electron steps. researchgate.net The first step involves the formation of a stable free radical anion (ketyl radical), and the second step leads to the formation of a dianion. researchgate.net The reversibility of these steps can depend on the specific solvent used. researchgate.net

For aromatic polyketones, studies have shown that they typically exhibit two reversible reduction waves in their cyclic voltammograms. acs.org The presence of electron-donating or electron-withdrawing groups on the aromatic rings, such as the bromo and difluoro substituents in this compound, is expected to shift the reduction potentials. Electron-withdrawing groups generally make the reduction potential higher (less negative), while electron-donating groups have the opposite effect. researchgate.netnih.gov

The half-wave potential (E₁/₂) from cyclic voltammetry is a critical parameter that provides information about the thermodynamics of the redox process. For benzophenone derivatives, the first half-wave reduction potential is directly related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov A lower (more negative) reduction potential corresponds to a higher LUMO energy level, making the compound more difficult to reduce.

The LUMO energy level can be estimated from the first half-wave reduction potential using established equations. acs.orgnih.gov This value is crucial for applications in organic electronics, as the HOMO-LUMO gap determines the electronic and optical properties of the material. longdom.orgumich.edu For instance, research on various aromatic polyketones has allowed for the calculation of their LUMO and HOMO energy levels, demonstrating how modifying the polymer backbone with different functional groups can tune these properties. acs.orgnih.gov Similarly, the halogen substituents on this compound would modulate its frontier orbital energies compared to the parent benzophenone molecule.

Table 1: Electrochemical Properties of Example Aromatic Polyketones Note: This table presents data for representative aromatic polyketones to illustrate the principles discussed. Data for this compound is not available in the cited literature.

| Polymer | First Half-Wave Reduction Potential (E₁/₂) vs Fc/Fc⁺ (V) | Estimated LUMO Energy Level (eV) | Estimated HOMO Energy Level (eV) |

|---|---|---|---|

| PTK | -1.81 | -2.99 | -5.50 |

| PBTK | -1.76 | -3.04 | -5.34 |

| PFTK | -1.86 | -2.94 | -5.50 |

Data sourced from ACS Omega. acs.org

Photochemistry and Optical Properties of Benzophenone Derivatives

The photochemistry of benzophenone is one of the most extensively studied areas in organic photochemistry. acs.org The absorption of UV light promotes the molecule to an excited state, initiating a variety of chemical reactions and physical relaxation processes.

Benzophenone and its derivatives are characterized by their strong absorption in the UV region. The parent benzophenone molecule typically exhibits two main absorption bands. scialert.net A strong band resulting from a π→π* transition is observed at shorter wavelengths, while a weaker band at longer wavelengths is due to an n→π* transition of the carbonyl group. scialert.netresearchgate.net The position and intensity of these bands are sensitive to both the solvent environment and the nature of substituents on the aromatic rings. scialert.netnih.gov For example, the n→π* transition often experiences a blue shift (hypsochromic shift) in polar, hydrogen-bonding solvents. scialert.net The fluorine and bromine atoms on this compound are expected to influence its absorption spectrum through inductive and resonance effects.

While benzophenone is known for its highly efficient intersystem crossing to the triplet state, its fluorescence from the singlet state is typically very weak, with low quantum yields. researchgate.net Some derivatives, however, can exhibit more significant fluorescence, particularly when functionalized with specific chromophores. mdpi.comresearchgate.net The emission properties are also highly dependent on the molecular structure and environment. researchgate.netnih.gov

Table 2: UV Absorption Bands of Benzophenone in Different Solvents Note: This table provides data for the parent benzophenone compound.

| Solvent | Band I (nm) (π→π*) | Band II (nm) (n→π*) |

|---|---|---|

| n-Hexane | 205.3 | 247.6 |

| Ethanol (B145695) | 197.7 | 252.7 |

Data sourced from Science Alert. scialert.net

Upon excitation with UV light, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes highly efficient intersystem crossing (ISC) to the lowest triplet state (T₁). youtube.cometnalabs.com This triplet state is responsible for much of benzophenone's rich photochemistry.

One of the most classic reactions is the photoreduction of benzophenone in the presence of a hydrogen donor, such as isopropyl alcohol. youtube.combgsu.edu The triplet benzophenone abstracts a hydrogen atom from the alcohol, forming a diphenylketyl radical and an alcohol-derived radical. youtube.comyoutube.com Two diphenylketyl radicals then combine to form benzopinacol, which often precipitates from the solution as a crystalline solid. bgsu.eduresearchgate.net This reaction is a cornerstone of organic photochemistry education and demonstrates a free-radical mechanism initiated by light. youtube.com

Another important photochemical pathway is photocyclization . The Paternò-Büchi reaction is a [2+2] photocycloaddition of an excited carbonyl compound (like benzophenone) with an alkene to form a four-membered ring ether called an oxetane. oup.comnih.gov This reaction has been utilized in various synthetic applications. oup.com Intramolecular photocyclization can also occur in appropriately substituted benzophenones, such as 2-alkoxybenzophenones, to yield products like dihydrobenzofuranols. acs.org

Quantitative analysis of benzophenone derivatives can be performed using UV-Vis spectrophotometry, including derivative spectrophotometry, which enhances the resolution of spectral features and allows for the determination of specific compounds in mixtures. nih.gov Such methods are crucial for quality control and for studying reaction kinetics. nih.govrsc.org

The photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence are best visualized using a Jablonski diagram . wikipedia.orglibretexts.org

Absorption: The process begins with the absorption of a photon, exciting the molecule from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). etnalabs.com

Internal Conversion & Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. libretexts.org

Fluorescence: A small fraction of molecules may return to the S₀ state by emitting a photon, a process known as fluorescence. libretexts.org

Intersystem Crossing (ISC): For benzophenone, the most favorable pathway from the S₁ state is a spin-forbidden but highly efficient transition to the triplet state (T₁). etnalabs.com This is due to the small energy gap and favorable orbital overlap between the S₁(n, π) and a higher triplet state T₂(π, π), which quickly relaxes to T₁. etnalabs.com

Phosphorescence: From the T₁ state, the molecule can slowly return to the S₀ ground state by emitting a photon. This process, called phosphorescence, is much slower than fluorescence due to the spin-forbidden nature of the T₁→S₀ transition. etnalabs.com The triplet state is relatively long-lived, which allows it to participate in chemical reactions like photoreduction. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Bromo-3',4'-difluorobenzophenone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, as demonstrated for structurally similar difluorobenzophenones . Bromination of a prefluorinated benzophenone precursor using N-bromosuccinimide (NBS) in the presence of FeCl₃ or AlCl₃ is a common approach. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize byproducts like 2,4'-difluorobenzophenone isomers . Yield optimization may involve iterative adjustments to catalyst loading (e.g., 0.5–2.0 mol%) and reaction time (6–24 hours).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR spectroscopy : Compare and NMR spectra with computational predictions (e.g., density-functional theory) to confirm substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~257 g/mol) and isotopic patterns for bromine.

- Chromatography : HPLC or GC-MS identifies and quantifies impurities, such as unreacted precursors or regioisomers .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions. Bromine’s leaving-group capability facilitates Suzuki-Miyaura or Ullmann couplings. Computational modeling (e.g., DFT) can predict reactive sites by analyzing Fukui indices or Mulliken charges . Experimental validation involves substituting bromine with phenyl or aryl groups under Pd-catalyzed conditions, monitoring regioselectivity via LC-MS .

Q. What strategies mitigate challenges in isolating this compound from regioisomeric byproducts?

- Methodological Answer : Isomer separation can be achieved via:

- Crystallization : Leverage differences in solubility using mixed solvents (e.g., ethanol/water).

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) or preparative HPLC with C18 stationary phases.

- Reaction Optimization : Adjust directing groups (e.g., meta-fluorine) during synthesis to favor the desired regiochemistry .

Q. How does this compound perform as a monomer in thermotropic liquid crystalline polymers?

- Methodological Answer : The compound’s rigid benzophenone core and halogen substituents enhance thermal stability and mesophase formation. Copolymerize it with biphenol derivatives via nucleophilic aromatic substitution (e.g., K₂CO₃ catalysis in dipolar aprotic solvents). Characterize liquid crystalline behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Copolymers with 50–70 mol% biphenol typically exhibit enantiotropic mesophases .

Data-Driven Analysis

Q. What contradictions exist in reported photophysical properties of halogenated benzophenones, and how can they be resolved?